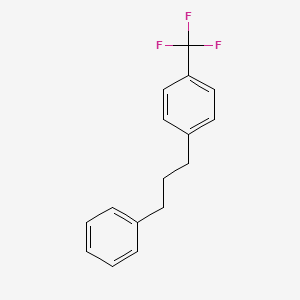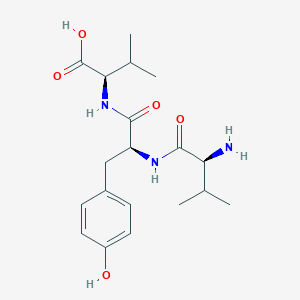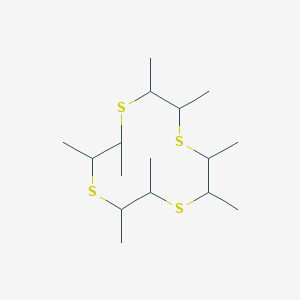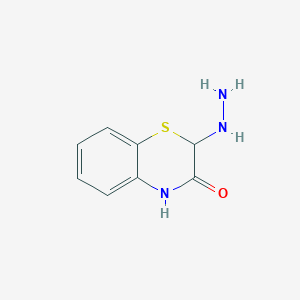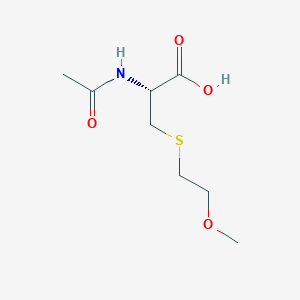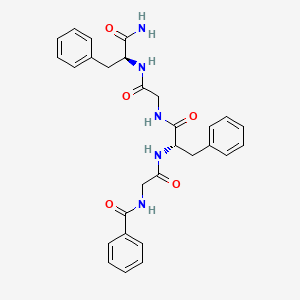![molecular formula C27H20F22O8 B14497287 6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione CAS No. 64344-49-6](/img/structure/B14497287.png)
6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[922]pentadeca-1(13),11,14-triene-2,10-dione is a complex organic compound characterized by its unique structure and multiple functional groups
Méthodes De Préparation
The synthesis of 6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione involves multiple steps and specific reaction conditions. The synthetic routes typically include the use of fluorinated reagents and catalysts to achieve the desired structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in biological studies, including enzyme interactions and metabolic pathways.
Industry: Used in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxymethyl and fluorinated groups play a crucial role in its reactivity and interactions. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione include:
2,6-Pyridinedimethanol: Known for its use as a ligand in metal complexes.
Dipentaerythritol: Used in the production of resins and polymers.
3-hydroxy-1a,5-bis(hydroxymethyl)-5,6b-dimethyl-1,3,3a,4,6,6a-hexahydrocyclopropa[e]inden-2-one: Studied for its unique chemical properties.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
64344-49-6 |
|---|---|
Formule moléculaire |
C27H20F22O8 |
Poids moléculaire |
890.4 g/mol |
Nom IUPAC |
6,6-bis(hydroxymethyl)-4,8-bis[2,2,3,3-tetrafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl]-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione |
InChI |
InChI=1S/C27H20F22O8/c28-18(29,26(46,47)56-20(32,22(34,35)36)23(37,38)39)7-13-5-17(9-50,10-51)6-14(55-16(53)12-2-1-11(3-4-12)15(52)54-13)8-19(30,31)27(48,49)57-21(33,24(40,41)42)25(43,44)45/h1-4,13-14,50-51H,5-10H2 |
Clé InChI |
OEALYNSNQPTTDX-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)C2=CC=C(C=C2)C(=O)OC(CC1(CO)CO)CC(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)CC(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




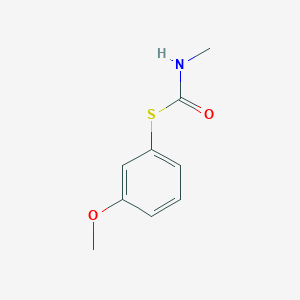

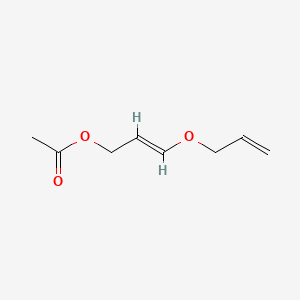
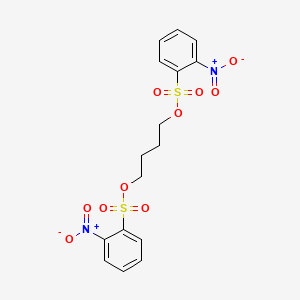
![1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro-](/img/structure/B14497231.png)
